molecular formula C8H12N2 B1364138 6-Propylpyridin-2-amine CAS No. 41995-29-3

6-Propylpyridin-2-amine

Cat. No.: B1364138
CAS No.: 41995-29-3
M. Wt: 136.19 g/mol
InChI Key: JDRTXRTVJTWITJ-UHFFFAOYSA-N
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Description

It has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. This compound is characterized by a pyridine ring substituted with a propyl group at the 6-position and an amino group at the 2-position.

Biochemical Analysis

Biochemical Properties

6-Propylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors and transporters, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the pentose phosphate pathway and nucleotide metabolism, affecting the production of essential biomolecules . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting various cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in regulating cellular processes and maintaining cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propylpyridin-2-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, the reaction of 6-bromopyridine with propylamine under suitable conditions can yield this compound . Another method involves the reductive amination of pyridine derivatives, where a carbonyl compound is reacted with an amine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. This biocatalytic approach is advantageous due to its regioselectivity and efficiency in converting pyridin-2-amines into their hydroxylated derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Propylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, such as the formation of imines with aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides and sulfonyl chlorides are typical reagents for forming amides and sulfonamides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Imines, amides, and sulfonamides.

Scientific Research Applications

6-Propylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of polymers and other materials with unique physical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound of 6-propylpyridin-2-amine, lacking the propyl and amino substituents.

    2-Aminopyridine: Similar structure but without the propyl group.

    6-Methylpyridin-2-amine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

This compound is unique due to the presence of both a propyl group and an amino group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRTXRTVJTWITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194801
Record name 6-Propylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41995-29-3
Record name 6-Propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41995-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Propylpyridin-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Propylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propylpyridin-2-amine
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Record name 6-Propyl-2-pyridinamine
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Synthesis routes and methods

Procedure details

A solution of the product from Example 2b (348 mg, 1.52 mmol) and NH2OH HCl (530 mg, 7.62 mmol) in 4 mL of EtOH/1.5 mL water. Heated at 100° C. for 16 h, cooled to room temperature and extracted with CH2Cl2. Dried over MgSO4 filtered and concentrated under vacuum giving the title compound as an amber oil (223 mg, 100%).
Name
product
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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